Orthogonal Trifunctionality Enables Sequential Conjugation vs. Linear Heterobifunctional PEGs
Unlike linear heterobifunctional PEG linkers (e.g., Azido-PEG4-NHS ester), N-(Azido-PEG2)-N-Boc-PEG4-NHS ester provides three distinct reactive sites, allowing for precise, sequential conjugation steps . This trifunctionality is inherent to its structure: the azide, NHS ester, and a central Boc-protected amine. In contrast, standard heterobifunctional linkers offer only two attachment points, limiting their use to single-step modifications and preventing the controlled, multi-component assembly required for complex drug conjugates .
| Evidence Dimension | Number of Orthogonal Reactive Handles |
|---|---|
| Target Compound Data | 3 (Azide, NHS ester, Boc-protected amine) |
| Comparator Or Baseline | Azido-PEG4-NHS ester (linear heterobifunctional) |
| Quantified Difference | +1 orthogonal reactive handle |
| Conditions | Structural analysis; inherent chemical functionality. |
Why This Matters
This difference is critical for synthesizing ternary constructs like PROTACs, where a ligand for an E3 ligase, a ligand for a target protein, and a linker must be assembled in a controlled, stepwise manner.
